molecular formula C12H21NO B8576432 3-(Dimethylamino)dec-1-YN-5-one CAS No. 52087-69-1

3-(Dimethylamino)dec-1-YN-5-one

Cat. No. B8576432
M. Wt: 195.30 g/mol
InChI Key: IDWGLWOFVWUJRP-UHFFFAOYSA-N
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Patent
US04036856

Procedure details

A mixture of 1-(dimethylamino)-1-octen-3-one (4.0 g), described in Example 37, and lithiumacetylide-ethyleneamine (4.0 g) in dry dioxane (25 ml) is stirred at room temperature for 45 min. The mixture is added to ice. The mixture is extracted with ether. The extract is dried (Na2SO4) and then evaporated. The residue is distilled to afford the title compound, b.p. 80°-85° C.
Name
1-(dimethylamino)-1-octen-3-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[CH:3]=[CH:4][C:5](=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C-]#[C-].[Li+].[Li+].[CH2:17]=[CH:18]N>O1CCOCC1>[CH3:12][N:2]([CH3:1])[CH:3]([CH2:4][C:5](=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[C:17]#[CH:18] |f:1.2.3.4|

Inputs

Step One
Name
1-(dimethylamino)-1-octen-3-one
Quantity
4 g
Type
reactant
Smiles
CN(C=CC(CCCCC)=O)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+].C=CN
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is added to ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CN(C(C#C)CC(CCCCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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